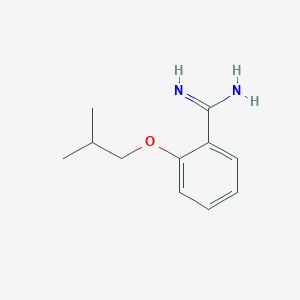

2-Isobutoxybenzamidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-(2-methylpropoxy)benzenecarboximidamide |

InChI |

InChI=1S/C11H16N2O/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H3,12,13) |

InChI Key |

HNTRYPFDBNXKOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Isobutoxybenzamidine

Established Synthetic Routes for 2-Isobutoxybenzamidine

The formation of the benzamidine (B55565) moiety is a cornerstone of organic synthesis, with both classical and modern methods available for its construction.

Classical Organic Synthetic Pathways

The most prominent and historically significant method for the synthesis of benzamidines, including this compound, is the Pinner reaction. This reaction, first described by Adolf Pinner in 1877, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, often referred to as a Pinner salt. nrochemistry.comwikipedia.org Subsequent treatment of the Pinner salt with ammonia or an amine furnishes the desired amidine. nrochemistry.comwikipedia.org

The synthesis of this compound via the Pinner reaction would commence with 2-isobutoxybenzonitrile. The reaction is typically carried out under anhydrous conditions by bubbling dry hydrogen chloride gas through a solution of the nitrile in an appropriate alcohol, such as ethanol. nrochemistry.com This leads to the formation of the corresponding ethyl imidate hydrochloride (the Pinner salt). The subsequent ammonolysis of this intermediate, typically by treatment with ammonia in an alcoholic solvent, yields this compound hydrochloride.

Table 1: Key Steps in the Pinner Synthesis of this compound

| Step | Reactants | Intermediate/Product | Key Conditions |

| 1. Pinner Salt Formation | 2-Isobutoxybenzonitrile, Ethanol, Hydrogen Chloride | Ethyl 2-isobutoxybenzimidate hydrochloride | Anhydrous, Low temperature |

| 2. Ammonolysis | Ethyl 2-isobutoxybenzimidate hydrochloride, Ammonia | This compound hydrochloride | Anhydrous alcohol |

The mechanism of the Pinner reaction involves the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile carbon towards nucleophilic attack by the alcohol. d-nb.info The resulting imidate salt is then susceptible to nucleophilic attack by ammonia.

Emerging Synthetic Strategies for Amidine Scaffolds

While the Pinner reaction remains a reliable method, several modern synthetic strategies for the preparation of amidines have emerged, often featuring milder reaction conditions and broader substrate scopes. These methods can be broadly categorized as catalytic approaches.

One significant advancement is the direct catalytic addition of amines to nitriles. For instance, various transition metal catalysts, such as those based on copper, have been shown to effectively catalyze the synthesis of N-substituted amidines. While this method is primarily used for N-substituted amidines, modifications could potentially allow for the synthesis of unsubstituted amidines like this compound.

Another emerging area involves the catalytic imidoylation of amines. organic-chemistry.org This can involve the use of imidoyl chlorides or other activated imine derivatives that react with amines to form the amidine linkage. Palladium-catalyzed cross-coupling reactions have also been developed for the N-arylation of amidines, offering a versatile tool for the synthesis of complex benzamidine derivatives.

Table 2: Comparison of Classical and Emerging Amidine Synthesis Methods

| Method | Advantages | Disadvantages |

| Pinner Reaction | Well-established, reliable for unsubstituted amidines. | Requires strongly acidic and anhydrous conditions. |

| Catalytic Amine Addition | Milder conditions, potentially broader substrate scope. | Often tailored for N-substituted amidines. |

| Catalytic Imidoylation | Versatile for creating diverse amidine structures. | May require pre-functionalized starting materials. |

Rational Design and Synthesis of this compound Analogues

The systematic modification of the this compound scaffold allows for the fine-tuning of its physicochemical properties and the exploration of structure-activity relationships.

Structural Modification Approaches on the Benzamidine Moiety

Modifications to the benzamidine core can involve altering the substitution pattern on the aromatic ring or substituting the amidine nitrogen atoms.

Aromatic Ring Substitution: The introduction of additional substituents on the phenyl ring of this compound can significantly influence its electronic and steric properties. For example, the synthesis of analogues with electron-donating or electron-withdrawing groups at various positions can be achieved by starting with appropriately substituted benzonitriles and applying the Pinner reaction or other amidine synthesis methodologies. The synthesis of N-substituted benzamide derivatives has demonstrated that substituents on the phenyl ring are critical to their biological activity. nih.gov

N-Substitution: The synthesis of N-substituted this compound analogues can be accomplished through various methods. One approach is to use a primary or secondary amine instead of ammonia in the final step of the Pinner reaction. Alternatively, direct N-alkylation or N-arylation of this compound can be performed, although selectivity between the two nitrogen atoms can be a challenge. Catalytic methods, such as palladium-catalyzed N-arylation, offer a powerful tool for the controlled synthesis of mono-N-aryl amidines.

Substituent Variation on the Isobutoxy Group

The isobutoxy group at the 2-position offers several avenues for structural variation, which can impact the molecule's lipophilicity, steric bulk, and potential for hydrogen bonding.

Alkoxy Chain Homologation and Isomerization: The isobutyl group can be replaced with other alkoxy groups of varying chain lengths (e.g., methoxy, ethoxy, propoxy) or isomeric forms (e.g., n-butoxy, sec-butoxy, tert-butoxy). The synthesis of these analogues would typically start from the corresponding 2-alkoxybenzonitriles, which can be prepared via Williamson ether synthesis from 2-hydroxybenzonitrile and the appropriate alkyl halide.

Introduction of Functional Groups: The isobutoxy chain can be functionalized with various groups, such as hydroxyl, amino, or halogen moieties. This can be achieved by using a functionalized isobutyl halide in the initial ether synthesis or by post-synthetic modification of the isobutoxy group, although the latter may be challenging due to the reactivity of the benzamidine core.

Strategies for Stereochemical Control in Synthesis

The introduction of stereocenters into this compound analogues can lead to the development of chiral molecules with potentially distinct biological activities.

Use of Chiral Auxiliaries: A common strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. nih.govwikipedia.org In the context of this compound analogues, a chiral amine could be used in the synthesis of an N-substituted amidine, where the chiral auxiliary directs the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the enantiomerically enriched product. A variety of chiral auxiliaries, such as those derived from amino acids or terpenes, are available for this purpose. nih.gov

Diastereoselective Reactions: Diastereoselective synthesis can be achieved by reacting a prochiral substrate with a chiral reagent or catalyst to generate diastereomeric products in unequal amounts. For example, the diastereoselective addition of a nucleophile to a chiral imine derived from a this compound precursor could be a viable strategy. The diastereomers can then be separated, and the desired stereoisomer can be further elaborated. The development of catalysts that promote diastereodivergent reactions offers a powerful tool for accessing different stereoisomers from a common starting material. nih.gov

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemistry of a reaction is a highly efficient approach. For instance, a chiral catalyst could be employed in the addition of a nucleophile to an imine intermediate in the synthesis of a chiral this compound analogue. Chiral Brønsted acid or Lewis acid catalysts have been shown to be effective in promoting enantioselective additions to imines. nih.gov

Table 3: Common Strategies for Stereochemical Control in Amidine Synthesis

| Strategy | Description | Example Application |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Use of a chiral amine to form a chiral N-substituted amidine, followed by a diastereoselective reaction and removal of the auxiliary. |

| Diastereoselective Reaction | A reaction that forms diastereomers in unequal amounts. | Addition of a nucleophile to a chiral imine derived from a this compound precursor. |

| Catalytic Asymmetric Synthesis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Enantioselective addition of a nucleophile to an imine intermediate catalyzed by a chiral Lewis acid. |

Advanced Synthetic Techniques in this compound Research

Modern synthetic chemistry has provided a toolkit of advanced techniques that can be applied to the synthesis of complex molecules like this compound. These methods are designed to overcome the limitations of classical synthetic approaches, offering pathways to improved yields, reduced reaction times, and enhanced safety profiles.

Catalysis is a cornerstone of modern organic synthesis, enabling reactions that would otherwise be sluggish or unselective. For the synthesis of this compound, catalytic approaches are primarily focused on the efficient conversion of the corresponding nitrile, 2-isobutoxybenzonitrile.

One prominent catalytic route involves a two-step process commencing with the formation of a benzamidoxime intermediate. In this method, 2-isobutoxybenzonitrile reacts with hydroxylamine hydrochloride to form 2-isobutoxybenzamidoxime. This intermediate is then subjected to catalytic hydrogenation to yield the final this compound product. A variety of catalysts can be employed for the reduction of the amidoxime, with notable examples including palladium on carbon (Pd/C) and ionic liquid-supported nano-metal catalysts. The use of such catalysts allows the reaction to proceed under milder conditions and with higher efficiency compared to stoichiometric reducing agents.

A Chinese patent describes a general method for the synthesis of benzamidine derivatives, including a claim for 2-ethoxybenzamidine, which is structurally similar to the target compound. This method proceeds through the formation of a benzamidoxime followed by a hydrogenation reduction step, highlighting the industrial applicability of this catalytic approach google.com.

Another significant catalytic method is the direct addition of ammonia or amines to nitriles. This transformation can be facilitated by various catalysts, including copper salts. Research has demonstrated an efficient and sustainable copper-catalyzed protocol for the preparation of N-substituted benzamidines from aromatic nitriles and amines mdpi.com. While this method is primarily for N-substituted amidines, it underscores the potential of copper catalysis in activating the nitrile group for amination. The general conditions for such reactions often involve a copper(I) salt, a base, and a ligand in a suitable solvent, as illustrated in the table below.

| Catalyst System | Substrate | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| CuCl / 2,2'-bipyridine | Benzonitrile | Benzylamine | Cs2CO3 | TFE | 100 | 83 |

| CuCl / 2,2'-bipyridine | p-CF3-Benzonitrile | Benzylamine | Cs2CO3 | TFE | 100 | 89 |

| CuCl / 2,2'-bipyridine | p-CO2Et-Benzonitrile | Benzylamine | Cs2CO3 | TFE | 100 | 93 |

Flow chemistry and high-throughput synthesis are powerful tools for the rapid optimization and scalable production of chemical compounds. While specific applications of these techniques to the synthesis of this compound are not extensively documented in the literature, the principles can be readily applied based on established methodologies for related heterocyclic compounds.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and multi-step synthesis nih.govspringerprofessional.deresearchgate.netnih.govuc.pt. For the synthesis of this compound, a flow process could be envisioned for the catalytic hydrogenation of the 2-isobutoxybenzamidoxime intermediate. In such a setup, a solution of the amidoxime would be passed through a packed-bed reactor containing an immobilized catalyst, allowing for continuous production and easy separation of the product from the catalyst. This approach can lead to higher productivity and more consistent product quality compared to batch processing.

High-throughput screening (HTS) enables the rapid testing of a large number of reaction conditions in parallel, making it an invaluable tool for catalyst discovery and process optimization mpg.deacs.orgunchainedlabs.comnih.govnih.govrsc.orgnih.govmdpi.com. In the context of this compound synthesis, HTS could be employed to screen a library of potential catalysts and reaction parameters (e.g., solvents, bases, temperatures) for the direct amination of 2-isobutoxybenzonitrile. By using multi-well plates and automated liquid handling, a vast experimental space can be explored in a short amount of time, leading to the identification of optimal conditions for yield and selectivity. For instance, a high-throughput screen could be designed to evaluate various transition metal catalysts and ligands for the copper-catalyzed amination reaction, similar to the conditions described in the previous section.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Heat Transfer | Limited by vessel size | Excellent, high surface-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing |

| Scalability | Challenging, requires process redesign | Straightforward by extending run time |

| Safety | Potential for thermal runaway | Improved control over reaction parameters |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals, including benzamidine derivatives.

A key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and research into the synthesis of related heterocyclic compounds, such as benzimidazoles, has demonstrated the feasibility of using water as a reaction medium, often in conjunction with a catalyst mdpi.comresearchgate.netsphinxsai.com. While the solubility of nonpolar starting materials like 2-isobutoxybenzonitrile in water may be a challenge, the use of co-solvents or phase-transfer catalysts can often overcome this limitation.

Another important green chemistry principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The direct catalytic amination of 2-isobutoxybenzonitrile to this compound represents a highly atom-economical route, as it involves the direct addition of ammonia with no byproducts.

Furthermore, the use of recyclable heterogeneous catalysts, as mentioned in the catalytic methods section, aligns with green chemistry principles by reducing waste and simplifying product purification. Ionic liquid-supported catalysts, for example, can often be recovered and reused multiple times without a significant loss of activity google.com.

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, is another green approach that can be applied to the synthesis of this compound. For instance, the formation of the amidoxime and its subsequent reduction could potentially be combined into a single process, reducing solvent usage and waste generation.

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Prevention of Waste | Employing high-yield catalytic methods to minimize byproducts. |

| Atom Economy | Utilizing direct addition reactions, such as the amination of nitriles. |

| Use of Safer Solvents | Exploring the use of water or other green solvents. |

| Catalysis | Employing recyclable heterogeneous catalysts to reduce waste and improve efficiency. |

| Design for Energy Efficiency | Utilizing catalytic methods that operate at lower temperatures and pressures. |

Mechanistic Elucidation of 2 Isobutoxybenzamidine Actions

Molecular Interactions and Binding Mechanisms

Comprehensive studies detailing the specific molecular interactions and binding mechanisms of 2-Isobutoxybenzamidine are not currently available in the peer-reviewed scientific literature. The following subsections outline key areas where benzamidine (B55565) derivatives have shown activity, but it is important to note that these findings may not be directly applicable to this compound without specific experimental validation.

Enzyme Binding and Inhibition Kinetics (e.g., Serine Proteases, Urokinase-type Plasminogen Activator)

There is no specific research data available on the enzyme binding and inhibition kinetics of this compound with serine proteases or urokinase-type plasminogen activator. While the benzamidine scaffold is a well-known motif for serine protease inhibition, the specific kinetic parameters (such as Kᵢ, Kₘ, or IC₅₀ values) for the 2-isobutoxy derivative have not been reported.

Interactive Data Table: Enzyme Inhibition Data for this compound

Receptor Interaction Dynamics and Signaling Modulation (e.g., Angiotensin II type 1 receptors, where applicable to the class)

Specific studies on the interaction of this compound with Angiotensin II type 1 (AT1) receptors or any other receptor have not been published. Although some structurally related benzimidazole (B57391) derivatives have been investigated as AT1 receptor antagonists, this activity cannot be directly extrapolated to this compound. nih.govresearchgate.net The renin-angiotensin system plays a crucial role in regulating blood pressure, and AT1 receptor blockers are an important class of antihypertensive drugs. nih.gov However, without dedicated research, the role of this compound in modulating this or any other signaling pathway remains unknown.

Protein-Protein Interaction Modulation (e.g., chaperone proteins like GroEL, where applicable to the class)

There is currently no scientific literature describing the modulation of protein-protein interactions by this compound, including any effects on chaperone proteins such as GroEL. Chaperonins like GroEL are essential for the proper folding of a variety of cellular proteins in an ATP-dependent manner, often in conjunction with their co-chaperonin, GroES. nih.govnih.govresearchgate.net The mechanism involves encapsulating non-native proteins within a central cavity to facilitate folding. nih.gov Any potential interaction of this compound with this system has not been investigated.

Cellular and Subcellular Mechanistic Investigations

Detailed investigations into the cellular and subcellular effects of this compound are absent from the current body of scientific literature.

Influence on Cellular Pathways (e.g., cell cycle regulation, inflammatory cascades)

No studies have been published that examine the influence of this compound on cellular pathways such as cell cycle regulation or inflammatory cascades. Therefore, its effects on these fundamental cellular processes are currently unknown.

Organelle-Specific Targeting and Effects

There is no available research on the organelle-specific targeting or effects of this compound. It is unknown whether this compound localizes to specific subcellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, or what effects it might have on their function.

Despite a comprehensive search for scientific literature, there is currently no publicly available research data detailing the mechanistic elucidation of this compound's actions, specifically concerning the modulation of biological processes at the cellular level.

Extensive searches in reputable scientific databases and scholarly articles did not yield any specific studies on this compound. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on its cellular effects as requested.

Further research on this specific chemical compound is required to understand its biological activities and its impact on cellular processes. Without such research, any discussion on its mechanism of action would be purely speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 2 Isobutoxybenzamidine Derivatives

Qualitative Structure-Activity Relationship Studies

Qualitative SAR studies focus on identifying the chemical moieties and structural characteristics that are essential for the biological activity of a compound. For 2-isobutoxybenzamidine analogues, this involves understanding the role of the benzamidine (B55565) core, the isobutoxy group, and the effects of various substituents.

A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. In the context of this compound analogues, the key pharmacophoric features are believed to include:

The Amidine Group: The positively charged amidinium group is a critical pharmacophoric element, acting as a strong hydrogen bond donor and potentially mimicking the side chain of arginine. This feature is crucial for the interaction of many benzamidine derivatives with the active sites of serine proteases, where they can form salt bridges with aspartate residues.

The Aromatic Ring: The benzene (B151609) ring serves as a scaffold, orienting the substituents in a defined three-dimensional space. It can engage in various interactions with the biological target, including hydrophobic and π-π stacking interactions.

The Isobutoxy Group: The 2-isobutoxy group is a significant feature that influences the compound's lipophilicity and steric profile. Its size and conformation can affect the binding affinity and selectivity of the molecule. The ether oxygen can also act as a hydrogen bond acceptor.

Table 1: Key Pharmacophoric Features in this compound Analogues

| Feature | Potential Interactions | Importance for Activity |

| Amidine Group | Hydrogen bonding, electrostatic interactions | High |

| Aromatic Ring | Hydrophobic interactions, π-π stacking | Moderate to High |

| 2-Isobutoxy Group | Hydrophobic interactions, potential hydrogen bonding (ether oxygen) | Moderate |

The nature, position, and size of substituents on the benzamidine ring can profoundly modulate the biological activity of this compound analogues. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the amidine group and the electron density of the aromatic ring. For instance, EWGs can increase the acidity of the amidine proton, potentially leading to stronger hydrogen bonds. Conversely, EDGs can enhance the basicity of the amidine.

Steric Effects: The size and shape of substituents can influence the compound's ability to fit into a binding pocket. Bulky substituents at certain positions may cause steric hindrance, leading to a decrease in activity, while in other cases, they might enhance binding by occupying a specific hydrophobic pocket.

Table 2: Hypothetical Impact of Substituents on the Biological Activity of this compound Analogues

| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |

| 4-position | Small, electron-withdrawing (e.g., -F, -Cl) | Potential Increase | May enhance hydrogen bonding of the amidine group. |

| 4-position | Bulky, lipophilic (e.g., -t-butyl) | Variable | Could either fit into a hydrophobic pocket or cause steric clash. |

| 5-position | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Potential Increase | May form additional interactions with the target. |

| 3-position | Any substituent | Potential Decrease | May interfere with the optimal conformation of the 2-isobutoxy group. |

Stereochemistry plays a vital role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. For derivatives of this compound, stereochemical considerations can arise from the introduction of chiral centers or from restricted bond rotation leading to atropisomerism.

While there are no specific studies on the stereochemical requirements of this compound, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. If a substituent introduced to the this compound scaffold creates a chiral center, it is highly probable that one enantiomer will show preferential binding to the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors to quantify structural features and statistical methods to correlate them with activity.

Physicochemical descriptors are widely used in QSAR studies to describe the hydrophobic, electronic, and steric properties of molecules. Key descriptors that would be relevant for a QSAR study of this compound derivatives include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its ability to cross cell membranes and bind to hydrophobic pockets.

Molar Refractivity (MR): A descriptor that accounts for the volume of the molecule and its polarizability.

Hammett Electronic Parameter (σ): Quantifies the electron-donating or electron-withdrawing ability of a substituent on the aromatic ring.

A hypothetical QSAR equation for a series of this compound analogues might take the form:

log(1/C) = a(LogP) - b(LogP)² + c(σ) + d(MR) + e

Where C is the concentration required for a specific biological effect, and a, b, c, d, and e are constants determined by regression analysis. The parabolic term for LogP suggests that there is an optimal lipophilicity for activity.

Table 3: Common Physicochemical Descriptors and Their Significance in QSAR

| Descriptor | Property Described | Relevance to Biological Activity |

| LogP | Lipophilicity/Hydrophobicity | Membrane permeability, hydrophobic interactions with target |

| Molar Refractivity (MR) | Steric bulk and polarizability | Binding site complementarity, dispersion forces |

| Hammett Constant (σ) | Electronic effects of substituents | Influence on pKa, hydrogen bonding, and electrostatic interactions |

| Dipole Moment | Polarity | Drug-receptor interactions, solubility |

Topological and electronic descriptors provide more detailed information about the molecular structure and electronic distribution.

Electronic Descriptors: These are calculated using quantum mechanical methods and describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

The inclusion of these descriptors in a QSAR model can provide a more nuanced understanding of the SAR and lead to more predictive models for designing new this compound derivatives with enhanced activity.

Table 4: Examples of Topological and Electronic Descriptors in QSAR

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Wiener Index | Molecular branching and compactness |

| Topological | Connectivity Indices (χ) | Degree of branching and connectivity of atoms |

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

Statistical Validation and Predictive Power of QSAR Models: A Methodological Overview

In the absence of specific data for this compound, it is pertinent to discuss the general principles of statistical validation that would be applied to any QSAR model developed for its derivatives. The reliability and predictive power of a QSAR model are paramount to its utility in drug design. Several statistical parameters are employed to rigorously assess a model's performance.

A robust QSAR model must undergo both internal and external validation. nih.gov Internal validation techniques, such as leave-one-out (LOO) cross-validation, assess the model's stability and predictive accuracy within the training set of compounds. researchgate.net External validation, on the other hand, involves challenging the model with a separate test set of compounds that were not used in its development. This provides a more stringent evaluation of the model's ability to predict the activity of new, untested molecules. nih.gov

Key statistical metrics used in this validation process include the coefficient of determination (R²), which measures the proportion of the variance in the dependent variable that is predictable from the independent variables. nih.gov The cross-validated correlation coefficient (Q²) is a critical parameter for internal validation, with a value greater than 0.5 generally considered indicative of a good predictive model. For external validation, the predictive R² (R²_pred) is calculated for the test set, and a value greater than 0.6 is often required for a model to be deemed acceptable. nih.gov

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination for the training set. | > 0.6 |

| Q² (LOO) | Cross-validated correlation coefficient (Leave-One-Out). | > 0.5 |

| R²_pred | Predictive R² for the external test set. | > 0.6 |

It is crucial to note that relying solely on a high R² value can be misleading, as it does not guarantee the model's predictive ability. nih.gov Therefore, a comprehensive assessment using a combination of these statistical metrics is essential to establish the credibility of a QSAR model.

Rational Design and Optimization of this compound Lead Compounds: A Hypothetical Framework

Should research on this compound derivatives emerge, the rational design and optimization of lead compounds would follow a well-trodden path in medicinal chemistry.

Iterative SAR/QSAR-Driven Compound Synthesis

The development of potent and selective compounds is an iterative process. Initial screening of a library of this compound derivatives would provide the initial SAR data. This data would then be used to construct a preliminary QSAR model. The insights gleaned from this model would guide the synthesis of a new generation of compounds with predicted higher activity. These newly synthesized compounds would then be biologically evaluated, and the results would be used to refine and improve the QSAR model. This cyclical process of design, synthesis, testing, and model refinement is central to modern drug discovery.

Strategies for Enhancing Selectivity and Potency

A primary goal in drug design is to maximize the therapeutic effect while minimizing off-target effects. This is achieved by enhancing the compound's selectivity for its intended biological target. Strategies to achieve this often involve exploiting subtle differences in the binding sites of related proteins. nih.gov For instance, introducing bulky substituents that create steric hindrance in the binding pocket of an off-target protein can significantly improve selectivity. nih.gov

To enhance potency, medicinal chemists focus on optimizing the interactions between the compound and its target. This can involve modifying functional groups to improve hydrogen bonding, electrostatic interactions, or hydrophobic interactions. The QSAR models would play a critical role in identifying the key molecular descriptors that correlate with increased potency, thereby guiding the chemical modifications. For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule is correlated with higher activity, chemists would synthesize derivatives with more lipophilic substituents at that position.

Identification and Characterization of Pharmacological Targets for 2 Isobutoxybenzamidine

Target Deconvolution Strategies

Identifying the molecular targets of a small molecule is fundamental to understanding its mechanism of action, interpreting biological effects, and predicting potential toxicities. nih.gov For a compound discovered through phenotypic screening, where the target is unknown, a range of deconvolution strategies must be employed. broadinstitute.org These can be broadly categorized into direct biochemical methods, genetic interaction analyses, and computational approaches. broadinstitute.org

Chemical proteomics stands as a powerful and widely applied methodology for pinpointing the protein targets of small molecules directly from a complex biological system. nih.govmdpi.com These approaches leverage the physical interaction between the compound and its target protein(s).

One of the most common techniques is affinity chromatography coupled with mass spectrometry (MS) . nih.govtandfonline.comresearchgate.net In this method, a derivative of 2-Isobutoxybenzamidine would be synthesized and immobilized on a solid support or matrix. This "bait" is then incubated with a cell or tissue lysate. Proteins that bind to the immobilized compound are "pulled down," isolated from non-binding proteins, and subsequently identified using high-sensitivity mass spectrometry. tandfonline.com A key advantage of this method is the ability to use the same biological system where the compound's activity was first observed, increasing the likelihood of capturing the correct target in its native environment. tandfonline.com

To enhance the specificity and reduce false positives, quantitative proteomic techniques are often integrated. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is one such powerful method. nih.govpnas.org In a SILAC experiment, two cell populations are grown, one with normal amino acids and one with heavy-isotope-labeled amino acids. The lysate from one population is treated with the compound of interest, while the other is a control. The affinity pull-down is performed on a mixture of both lysates. True binding partners will show a significant enrichment of the heavy- or light-labeled peptides in the mass spectrometry analysis, allowing for clear differentiation from nonspecific background binders. pnas.org

Other proteomic strategies that could be applied include:

Drug Affinity Responsive Target Stability (DARTS): This method exploits the principle that a protein becomes more resistant to protease digestion when bound to a small molecule. By treating cell lysates with this compound and then with a protease, its direct targets can be identified as the proteins that remain intact compared to a control group. acs.org

Thermal Proteome Profiling (TPP): Based on the concept that ligand binding stabilizes a protein against thermal denaturation, this technique measures changes in protein melting points across the proteome in the presence versus the absence of the drug. youtube.com

| Technique | Principle | Key Advantage |

|---|---|---|

| Affinity Chromatography-Mass Spectrometry (AC-MS) | Immobilized compound captures binding proteins from a lysate for MS identification. tandfonline.comresearchgate.net | Directly identifies binding partners in a relevant biological context. tandfonline.com |

| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Uses metabolic labeling to quantitatively distinguish specific binders from non-specific background proteins. nih.govpnas.org | High specificity and robust reduction of false positives. pnas.org |

| Drug Affinity Responsive Target Stability (DARTS) | Compound binding protects the target protein from protease degradation. acs.org | Does not require chemical modification of the compound. acs.org |

| Thermal Proteome Profiling (TPP) | Measures the shift in thermal stability of proteins upon ligand binding across the proteome. youtube.com | Provides an unbiased, proteome-wide view of target engagement in live cells. |

CRISPR-based screens have become a powerful tool for this purpose. synthego.com A pooled library of single-guide RNAs (sgRNAs), targeting thousands of genes, can be introduced into a population of cells expressing the Cas9 nuclease. nih.gov When these cells are treated with this compound, genes whose knockout confers resistance to the compound will become enriched in the surviving population, while genes whose knockout confers sensitivity will be depleted. High-throughput sequencing of the sgRNAs identifies these "hits," pointing toward the compound's target or critical pathway components. synthego.comnih.gov CRISPR interference (CRISPRi) for gene knockdown and CRISPR activation (CRISPRa) for overexpression can provide further mechanistic insights. nih.govfrontiersin.org

Specific Enzymatic Targets and Isoforms

The chemical structure of this compound, specifically the benzamidine (B55565) moiety, strongly suggests that its primary targets are likely to be serine proteases . nih.govwikipedia.org The benzamidine group is a well-known pharmacophore that acts as a competitive inhibitor by mimicking the arginine side chain, allowing it to bind effectively to the S1 specificity pocket of trypsin-like serine proteases, where an aspartic acid residue is typically located. wikipedia.orgpnas.org

Based on this structural feature, several key enzymatic targets can be hypothesized:

Urokinase-type Plasminogen Activator (uPA): This is a highly probable target. uPA is a trypsin-like serine protease whose expression is correlated with tumor progression and metastasis, making it a target for anti-cancer therapies. pnas.org Numerous studies have demonstrated that benzamidine and its derivatives are effective inhibitors of uPA. pnas.orgnih.govnih.gov Inhibition of uPA's catalytic activity is a promising strategy to reduce tumor cell invasion and migration. pnas.org

Plasmin: As the downstream effector of uPA and tissue-type plasminogen activator (tPA), plasmin is another key serine protease in fibrinolysis and extracellular matrix degradation. Benzamidine derivatives have been shown to inhibit plasmin. nih.govacs.org

Thrombin and Factor Xa: These are critical serine proteases in the blood coagulation cascade. Their inhibition is a major strategy for antithrombotic therapies. Benzamidines are known to be competitive inhibitors of both thrombin and Factor Xa. nih.govacs.org

Tissue-type Plasminogen Activator (tPA): A crucial enzyme in dissolving blood clots, tPA is also a serine protease susceptible to inhibition by benzamidine-containing compounds. acs.org

The inhibitory activity (Ki-values) of various benzamidine derivatives can differ against these enzymes, indicating that while the enzymes are similar, there are structural differences in their primary and secondary binding sites that can be exploited for inhibitor selectivity. nih.gov

| Enzyme Target | Enzyme Class | Primary Physiological Role | Rationale for Targeting |

|---|---|---|---|

| Urokinase-type Plasminogen Activator (uPA) | Serine Protease | Extracellular matrix degradation, cell migration, tissue remodeling. frontiersin.org | Benzamidine is a known uPA inhibitor scaffold. nih.govnih.gov |

| Plasmin | Serine Protease | Fibrinolysis (clot dissolution), matrix degradation. acs.org | Commonly inhibited by benzamidine derivatives. nih.gov |

| Thrombin | Serine Protease | Blood coagulation (converts fibrinogen to fibrin). acs.org | Known target for benzamidine-based inhibitors. nih.gov |

| Factor Xa | Serine Protease | Blood coagulation (activates prothrombin to thrombin). | Inhibited by benzamidine derivatives. nih.gov |

| Tissue-type Plasminogen Activator (tPA) | Serine Protease | Fibrinolysis (converts plasminogen to plasmin). acs.org | Known target for benzamidine-based inhibitors. acs.org |

Receptor Systems and Signaling Cascades

The pharmacological effects of this compound may extend beyond direct enzyme inhibition to the modulation of receptor systems and intracellular signaling cascades. This is often a consequence of inhibiting an upstream enzyme that is part of a larger signaling network.

A prime example is the uPA/uPAR system . uPA exerts many of its effects on cell migration and invasion by binding to its specific cell-surface receptor, the urokinase-type plasminogen activator receptor (uPAR). mdpi.comucsd.edu While uPA is bound to uPAR, it remains catalytically active, localizing proteolytic activity to the cell surface. pnas.org Crucially, the interaction between uPA and uPAR also functions as a potent signaling event, independent of proteolytic activity. ucsd.edu This binding can activate a variety of intracellular signaling pathways, including the JAK-STAT and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which regulate cell proliferation, survival, and migration. frontiersin.orgnih.gov By inhibiting uPA, this compound could indirectly block these uPAR-mediated signaling cascades.

Furthermore, research on structurally similar compounds provides clues to other potential mechanisms. For instance, isopropoxy benzene (B151609) guanidine (B92328) (IBG), which shares the core structure and a guanidine group analogous to the amidine group, has been shown to exert its antibacterial effects by directly interacting with the bacterial cytoplasmic membrane. asm.orgnih.gov It binds to negatively charged phospholipids (B1166683) like phosphatidylglycerol and cardiolipin, leading to membrane damage, dissipation of the proton motive force, and altered intracellular ATP levels. asm.orgfrontiersin.orgmdpi.com While this mechanism is observed in bacteria, it raises the possibility that this compound could have direct effects on cell membranes in other contexts, thereby influencing membrane potential and related signaling events.

Exploration of Off-Target Interactions and Polypharmacology

Polypharmacology, the ability of a single drug to interact with multiple targets, is an increasingly recognized phenomenon in drug discovery. nih.gov While sometimes the source of adverse effects, it can also lead to beneficial synergistic outcomes. nih.gov Given that this compound contains a benzamidine scaffold, a privileged structure for interacting with serine proteases, it is highly likely to exhibit polypharmacology. nih.govfrontiersin.org

The family of serine proteases is large, and many members share structural similarities in their active sites. ekb.eg Therefore, an inhibitor designed for one protease, like uPA, may exhibit cross-reactivity with other related enzymes such as thrombin, plasmin, tPA, and neutrophil elastase. acs.orgacs.org This network of interactions could lead to a complex biological response. For example, simultaneously inhibiting uPA (involved in cancer progression) and thrombin (involved in coagulation) could have applications in cancer-associated thrombosis.

Identifying these off-target interactions is crucial. Proteomic methods like thermal proteome profiling are invaluable for obtaining an unbiased, proteome-wide view of a compound's binding partners. youtube.com Understanding the full spectrum of targets for this compound will be essential for optimizing its therapeutic window, predicting its effects, and potentially repurposing it for new indications. nih.gov The challenge and opportunity lie in designing derivatives that fine-tune this polypharmacological profile to achieve a desired therapeutic effect while minimizing unwanted side effects.

Preclinical Investigative Methodologies for 2 Isobutoxybenzamidine

In Vitro Preclinical Models

No publicly available research describes the use of in vitro models to evaluate the biological properties of 2-Isobutoxybenzamidine.

Cell-Based Assays for Biological Activity Evaluation

There are no published studies that have utilized cell-based assays to assess the potential antiviral, antimicrobial, anti-inflammatory, or anticancer activities of this compound.

Biochemical Assays for Target Engagement

Information regarding the use of biochemical assays, such as enzyme inhibition assays, to determine the molecular targets of this compound is not available in the scientific literature.

Receptor Binding and Functional Assays

There are no documented studies on receptor binding and functional assays for this compound to characterize its interaction with specific biological receptors.

In Vivo Preclinical Models

No research has been published on the establishment, validation, or use of animal models to investigate the biological effects of this compound.

Establishment and Validation of Animal Models for Disease Research

There is no information available on the development or validation of any animal models specifically for the study of this compound.

Investigation of Biological Activity in Relevant Animal Systems

There are no reports of studies investigating the biological activity of this compound in any relevant animal systems.

Advanced Preclinical Study Design and Data Interpretation

The preclinical evaluation of a novel compound such as this compound would necessitate a meticulously planned, multi-stage research program. This program is typically bifurcated into exploratory and confirmatory phases, each with distinct objectives and methodologies designed to build a comprehensive understanding of the compound's pharmacological profile before any potential human trials.

The initial phase of preclinical investigation involves exploratory studies, which are designed to be flexible and hypothesis-generating. These studies aim to identify the primary biological targets of this compound, understand its mechanism of action, and establish a preliminary pharmacokinetic and pharmacodynamic profile.

Exploratory Studies:

Target Identification and Validation: Initial in vitro assays would be employed to screen this compound against a panel of potential biological targets.

In Vitro Functional Assays: A series of cell-based assays would be conducted to characterize the functional consequences of the compound's interaction with its identified target(s).

Preliminary In Vivo Models: Small-scale animal models would be used to gain initial insights into the compound's in vivo efficacy and to observe its general physiological effects.

Following the exploratory phase, confirmatory studies are designed to be more rigid and hypothesis-testing. These studies are conducted under more stringent conditions to validate the findings from the exploratory phase.

Confirmatory Studies:

Dose-Response Relationship: Rigorously designed in vivo studies would be conducted to establish a clear dose-response relationship for the primary efficacy endpoints.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Comprehensive studies would be undertaken to model the relationship between the drug's concentration in the body and its observed effects.

Pivotal Efficacy Studies: These are well-controlled, often blinded, and randomized studies in relevant animal models of a specific disease to provide robust evidence of the compound's therapeutic potential.

Table 1: Hypothetical Framework for Preclinical Study Design of this compound

| Study Phase | Objective | Key Methodologies | Potential Endpoints |

|---|---|---|---|

| Exploratory | Identify and validate biological targets. | In vitro screening, cell-based functional assays. | Target binding affinity, cellular signaling modulation. |

| Establish preliminary in vivo activity. | Small-scale pilot animal studies. | Biomarker modulation, preliminary efficacy signals. | |

| Confirmatory | Validate efficacy and dose-response. | Randomized, controlled in vivo studies. | Statistically significant improvement in primary disease endpoints. |

This table represents a generalized framework and would be populated with specific experimental details for this compound once data becomes available.

To ensure the reliability and reproducibility of preclinical data for this compound, strict adherence to rigorous scientific methodology is paramount. This includes measures to minimize bias and ensure that the data are robustly analyzed.

Key elements of methodological rigor include:

Randomization: Animals would be randomly assigned to treatment and control groups to prevent selection bias.

Blinding: Investigators assessing the outcomes and/or administering the compound would be blinded to the treatment allocation to prevent observer bias.

Sample Size Calculation: Sample sizes would be determined a priori using power calculations based on expected effect sizes and variability to ensure studies are adequately powered to detect meaningful effects.

Predefined Endpoints: Primary and secondary endpoints would be clearly defined before the study commences.

Statistical analysis plans would be established prior to data collection. The choice of statistical tests would be appropriate for the type of data being collected (e.g., t-tests or ANOVA for continuous data, chi-square tests for categorical data).

Table 2: Hypothetical Statistical Analysis Plan for a Confirmatory Study of this compound

| Study Parameter | Statistical Approach | Justification |

|---|---|---|

| Primary Efficacy Endpoint | Analysis of Covariance (ANCOVA) | To compare treatment groups while adjusting for baseline measurements. |

| Secondary Biomarker Data | Mixed-effects model for repeated measures | To analyze data collected at multiple time points from the same subjects. |

| Data Distribution | Shapiro-Wilk test | To assess the normality of the data to ensure assumptions of parametric tests are met. |

| Significance Level | p < 0.05 (two-sided) | To define the threshold for statistical significance. |

This table illustrates a potential statistical plan. The actual methods used would depend on the specific design and data characteristics of the studies conducted on this compound.

Computational Chemistry and Molecular Modeling Applications for 2 Isobutoxybenzamidine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Isobutoxybenzamidine, this would involve predicting its interaction with a specific protein target.

Binding Mode Prediction and Affinity Estimation

To predict the binding mode of this compound, a three-dimensional structure of the target protein would be obtained from a repository such as the Protein Data Bank (PDB). Docking software, for instance, AutoDock or GOLD, would then be utilized to place the ligand (this compound) into the binding site of the protein. The software would explore various possible conformations and orientations of the ligand within the binding pocket.

The primary outcomes of this process are the predicted binding poses and a scoring function that estimates the binding affinity. This scoring function, expressed in units such as kcal/mol, provides a numerical value indicating the strength of the interaction. A lower (more negative) binding energy generally suggests a more favorable interaction.

Table 1: Hypothetical Binding Affinity Data for this compound with a Target Protein

| Docking Program | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| AutoDock Vina | -8.5 | 0.58 |

| GOLD | -9.2 | 0.21 |

| Glide | -8.9 | 0.35 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical molecular docking results.

Identification of Key Interacting Residues

A crucial aspect of molecular docking analysis is the identification of the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions are fundamental to the stability of the ligand-protein complex. The types of interactions typically analyzed include:

Hydrogen Bonds: Formed between the amidine group of this compound and suitable donor/acceptor residues in the protein (e.g., Asp, Glu, Ser, Thr).

Hydrophobic Interactions: Involving the isobutoxy and phenyl groups of the ligand with nonpolar residues (e.g., Leu, Ile, Val, Phe).

Pi-Pi Stacking: Potential interactions between the phenyl ring of this compound and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Visualizing the docked pose using software like PyMOL or Discovery Studio allows for a detailed examination of these interactions.

Table 2: Hypothetical Key Interacting Residues for this compound

| Interaction Type | This compound Moiety | Protein Residue |

| Hydrogen Bond | Amidine NH | Asp129 |

| Hydrogen Bond | Amidine C=NH | Ser214 |

| Hydrophobic | Isobutoxy group | Val101, Leu188 |

| Hydrophobic | Phenyl ring | Phe290 |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insights into the electronic properties and energetics of a molecule. These methods are based on the principles of quantum mechanics.

Electronic Structure Analysis and Reactivity Prediction

Methods like Density Functional Theory (DFT) would be employed to analyze the electronic structure of this compound. This analysis yields information about the distribution of electrons within the molecule, which is critical for understanding its reactivity.

Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a measure of the molecule's chemical reactivity.

Molecular Electrostatic Potential (MEP) Map: This map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Conformation and Tautomerism Studies

Quantum chemical calculations can be used to determine the most stable three-dimensional arrangement (conformation) of this compound by calculating the relative energies of different spatial orientations. The flexibility of the isobutoxy group would be a key area of investigation.

Furthermore, benzamidine (B55565) derivatives can exist in different tautomeric forms. Quantum chemical calculations would be essential to determine the relative energies of these tautomers, thereby predicting the most stable form of this compound under physiological conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. An MD simulation would typically be performed on the most promising docked pose of the this compound-protein complex.

The simulation would track the movements of all atoms in the system over a period of nanoseconds. Analysis of the simulation trajectory would reveal:

Stability of the Binding Pose: Whether the ligand remains stably bound in its initial docked conformation or if it shifts or even dissociates from the binding site.

Flexibility of the Ligand and Protein: How the structures of both the ligand and the protein adapt to each other upon binding.

Role of Water Molecules: The influence of surrounding water molecules on the stability of the ligand-protein interaction.

By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation, the stability of the complex can be quantitatively assessed.

Investigation of Ligand-Target Complex Stability and Dynamics

Once a potential binding pose of this compound within a target protein is identified, typically through molecular docking, Molecular Dynamics (MD) simulations are employed to assess the stability and dynamics of this complex. rsc.org MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic view of the protein-ligand interactions that is not apparent from static docked poses. rsc.orgresearchgate.net

Beyond RMSD, other analyses provide deeper insights. Root Mean Square Fluctuation (RMSF) calculations can pinpoint which parts of the protein or ligand are flexible or rigid. Interaction fingerprint analysis, performed over the course of the simulation, can track the persistence of specific hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between this compound and the protein's active site residues. nih.govacs.org

Advanced MD-based techniques like Binding Pose Metadynamics (BPMD) can be used to more rigorously test pose stability. nih.gov BPMD applies a history-dependent bias to the simulation, encouraging the ligand to escape from stable energy minima and more broadly explore its conformational space within the binding site. nih.gov The stability is then judged by metrics such as PoseScore (average RMSD from the initial pose) and PersScore (persistence of hydrogen bonds), offering a robust assessment of whether the initial docked pose is likely to be correct. nih.gov

Illustrative Data for MD Simulation of this compound-Target Complex

| Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD | 1.5 ± 0.3 Å | Indicates the ligand maintains a stable binding position. rsc.orgresearchgate.net |

| Protein RMSD | 2.1 ± 0.4 Å | Shows the protein structure is stable with minor fluctuations. |

| Key H-Bond Occupancy | 85% (Amidine-Asp189) | A critical hydrogen bond is consistently maintained. |

| BPMD PoseScore | 1.8 Å | Suggests a high degree of ligand stability under biasing force. nih.gov |

Conformational Sampling and Free Energy Calculations

While MD simulations assess the stability of a single binding pose, a comprehensive understanding requires exploring the full conformational landscape and quantifying the binding affinity. Free energy calculations are central to predicting how strongly a ligand like this compound will bind to its target. nih.gov These calculations are computationally demanding because they require extensive sampling of all relevant conformations of the ligand and protein, both in the bound and unbound states. nih.govacs.org

Several enhanced sampling techniques have been developed to overcome the limitations of conventional MD, which can get trapped in local energy minima. researchgate.net Methods like Replica Exchange Molecular Dynamics (REMD) and Accelerated Molecular Dynamics (aMD) are used to enhance conformational sampling and cross energy barriers more efficiently. researchgate.netnih.gov

Once sufficient sampling is achieved, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy. nih.gov These "end-point" methods calculate the free energy by combining the molecular mechanics energy in the gas phase with a continuum solvent model to account for solvation effects. nih.gov

For more rigorous and accurate predictions, alchemical free energy methods such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are employed. acs.org These methods compute the relative binding free energy between two similar ligands (e.g., this compound and a closely related analog) by simulating a non-physical, or "alchemical," transformation from one molecule to the other. nih.govacs.org Although computationally intensive, these methods are considered the gold standard for predicting changes in binding affinity upon chemical modification.

Table of Calculated Binding Free Energies for this compound Analogs

| Method | Compound | Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) |

|---|---|---|---|

| MM/PBSA | This compound | -9.5 | -9.2 |

| MM/PBSA | 2-Propoxybenzamidine | -8.8 | -8.6 |

| FEP (Relative) | 2-Isobutoxy -> 2-Propoxy | +0.7 | +0.6 |

Advanced Computational Approaches

Building on foundational modeling techniques, advanced computational strategies offer innovative ways to discover and optimize novel compounds. These approaches leverage automation, large datasets, and sophisticated algorithms to navigate the vast chemical space and accelerate the design of potent and specific drug candidates.

De Novo Molecular Design and Virtual Screening

Virtual screening is a powerful computational technique used to search large compound libraries for molecules that are likely to bind to a specific biological target. This process can be ligand-based, searching for molecules with similar features to a known active compound, or structure-based, docking millions of compounds into the target's binding site. ntu.edu.sg For a target of this compound, a virtual screening campaign could identify other commercially available or virtual compounds with potentially higher affinity or better properties.

De novo design goes a step further by computationally "growing" novel molecules from scratch within the constraints of the target's active site. researchgate.netnih.gov Instead of just screening existing molecules, these algorithms build new chemical entities atom-by-atom or fragment-by-fragment, guided by a scoring function that rewards favorable interactions with the protein. nih.gov This approach has the potential to generate unique and patentable chemical scaffolds that might not be present in existing databases. nih.gov

Illustrative Results from a Virtual Screening Campaign

| Method | Library | Hits Identified | Top Hit Docking Score (kcal/mol) |

|---|---|---|---|

| Structure-Based VS | ZINC15 | 1,500 | -11.2 |

| Ligand-Based VS | ChEMBL | 850 | -10.5 |

| De Novo Design | N/A | 50 novel structures | -12.1 |

Application of Machine Learning and Artificial Intelligence in SAR Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. scispace.comnih.gov In the context of this compound, these technologies can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A QSAR model learns the mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Patent Landscape and Intellectual Property Analysis of 2 Isobutoxybenzamidine and Its Derivatives

Global Patent Filings and Trends

An analysis of the global patent landscape indicates a significant and sustained interest in benzamidine (B55565) derivatives as a class of compounds, largely driven by their therapeutic potential as anticoagulants. The trend has been toward the development of novel oral anticoagulants (NOACs) that offer improved safety and efficacy over traditional therapies. ijpsjournal.comnih.gov

Analysis of Published Patent Applications

Published patent applications reveal a strategic focus on developing direct factor Xa inhibitors. drugpatentwatch.comtandfonline.com While specific applications for 2-isobutoxybenzamidine are not readily apparent, numerous patents disclose benzamidine scaffolds with various substitutions. It is plausible that this compound could be encompassed within broader Markush claims of these patents, which cover a large number of structurally similar compounds. A notable example of a patent mentioning this compound is EP 0351058 A1, where this compound hydrochloride is used as a reactant in the synthesis of pyrimidopyrimidine derivatives intended for use as bronchodilators. googleapis.comgoogle.com This indicates that the compound has been known in the prior art since at least 1989, which would impact the patentability of the compound itself for new uses, shifting the focus to novel derivatives, formulations, or methods of synthesis.

Assessment of Granted Patents and Geographic Coverage

Granted patents in the field of benzamidine-based factor Xa inhibitors demonstrate a clear strategy of securing broad geographic coverage, with filings in key pharmaceutical markets such as the United States, Europe, and Japan. The patent protection for major blockbuster anticoagulants like Eliquis (apixaban) and Xarelto (rivaroxaban) is extensive, covering not only the active pharmaceutical ingredient but also intermediates, manufacturing processes, and formulations. parolaanalytics.com This "evergreening" strategy aims to extend market exclusivity. patsnap.comfrontiersin.org For a compound like this compound, any new patent filings would likely need to navigate this dense landscape of existing intellectual property.

Competitive Landscape Analysis

The competitive landscape for factor Xa inhibitors is dominated by a few major pharmaceutical companies who have heavily invested in research and development and have built robust patent portfolios.

Identification of Key Patent Holders and Assignees

The primary players in the anticoagulant market, and by extension, the key patent holders for benzamidine-related compounds, include Bristol-Myers Squibb, Pfizer, and Bayer. nih.govparolaanalytics.com These companies have numerous patents covering a wide range of factor Xa inhibitors. For instance, a patent review of novel factor Xa inhibitors highlights the extensive filings by Bristol-Myers Squibb and others, showcasing a variety of scaffolds and binding moieties. tandfonline.com BioCryst Pharmaceuticals is another significant assignee in the broader field of serine protease inhibitors, including those targeting plasma kallikrein, which shares some structural similarities with factor Xa. epo.org

Table 1: Key Patent Holders in the Anticoagulant Field

| Assignee | Notable Products/Research Areas |

| Bristol-Myers Squibb | Eliquis (apixaban) |

| Pfizer | Eliquis (apixaban) |

| Bayer | Xarelto (rivaroxaban) |

| BioCryst Pharmaceuticals | Plasma Kallikrein Inhibitors |

This table is based on general knowledge of the anticoagulant market and is for illustrative purposes.

Strategic Analysis of Innovation Clusters

Innovation in the anticoagulant space is clustered around the development of direct oral anticoagulants (DOACs) with improved therapeutic profiles. ijpsjournal.com Research focuses on enhancing selectivity for factor Xa to reduce off-target effects and bleeding risks. nih.gov Another key area of innovation is the development of reversal agents for DOACs to improve safety in emergency situations. acc.orgnih.gov The intellectual property strategy often involves creating a "patent thicket" around a successful drug, with secondary patents covering various aspects such as new formulations, delivery methods, and combination therapies. patsnap.compatentpc.com This makes it challenging for new entrants to penetrate the market.

Intellectual Property Strategy and Research Opportunities

Given the existing patent landscape, the intellectual property strategy for a compound like this compound would need to be carefully considered. Since the molecule itself is likely in the public domain due to its earlier disclosure as a chemical intermediate, patent protection would probably focus on novel aspects.

Potential Research and Patenting Opportunities:

Novel Derivatives: Synthesizing and patenting new derivatives of this compound that exhibit superior potency, selectivity, or pharmacokinetic properties as factor Xa inhibitors.

New Formulations: Developing and protecting novel formulations that improve bioavailability, stability, or patient compliance.

Combination Therapies: Investigating and patenting the use of this compound or its derivatives in combination with other therapeutic agents.

Process Patents: Devising and patenting more efficient or cost-effective methods of synthesizing this compound or its derivatives.

Identifying White Spaces and Unexplored Areas within the Patent Landscape

White space analysis is a critical exercise in patent law that identifies areas within a technology sector with little to no patenting activity, thus highlighting potential opportunities for innovation and new intellectual property. patseer.comlevinconsultinggroup.compatseer.com This process typically involves mapping the existing patent landscape to visualize areas of intense patenting activity ("hot spots") and areas with sparse patent filings ("white spaces"). patseer.com However, in the case of this compound, the foundational data required for such an analysis is absent. Without a body of existing patents for this compound or its direct derivatives, it is not feasible to identify specific structural modifications, therapeutic applications, or formulation technologies that remain unclaimed and represent open avenues for research and patenting.

The broader class of benzamidine derivatives has been the subject of patenting activity, particularly in their role as serine protease inhibitors. nih.govresearchgate.net These patents often cover a wide range of substituted benzamidine structures. However, the specific 2-isobutoxy substitution is not prominently featured in the readily accessible patent literature. This could suggest that this particular substitution has not been explored, or that any related research and patent filings are not yet public.

Informing Research and Development Funding Policies

Patent landscape analysis plays a crucial role in shaping research and development (R&D) funding policies by providing insights into the commercial potential and competitive landscape of a particular technology. nih.govnih.gov For both public funding agencies and private investors, understanding the existing intellectual property can help direct funds towards areas with the greatest potential for innovation and return on investment. nih.gov

Given the lack of patent data for this compound, it is challenging to formulate informed R&D funding policies specifically for this compound. A patent landscape would typically reveal key players in the field, the geographic distribution of research, and the technological trajectory of related compounds. researchgate.net This information is vital for assessing the risk and opportunity associated with investing in a new research program. Without it, any funding decisions would be based on more general scientific hypotheses rather than a clear understanding of the intellectual property landscape.

Patent Analytics for Technology Trends and Forecasting

Patent analytics are instrumental in identifying emerging technological trends and forecasting future directions within a specific field. isidl.comsbc.org.brnih.gov By analyzing the rate of patent filings, the citation networks between patents, and the technical classifications of new inventions, analysts can predict the growth of a technology and its potential applications. isidl.comsbc.org.br

The absence of patents for this compound means that no such trend analysis or forecasting is possible. It is unknown if this compound is part of an emerging class of therapeutics or if it has been overlooked by researchers. A patent filing history would provide clues as to whether interest in this or similar structures is growing, static, or declining. For instance, a surge in patent applications for related 2-alkoxybenzamidine derivatives could indicate a broader trend towards exploring this chemical space for specific therapeutic targets. However, without any data points, no meaningful forecast can be generated.

Concluding Perspectives and Future Research Trajectories

Current Knowledge Gaps in 2-Isobutoxybenzamidine Research

A thorough review of scientific literature reveals a significant void in the specific research of this compound. At present, there are no publicly accessible studies detailing its synthesis, physicochemical properties, pharmacological activity, or mechanism of action. This lack of information represents a substantial knowledge gap.

Key unanswered questions regarding this compound include:

Optimal Synthesis Routes: While general methods for synthesizing amidines are known, the most efficient and scalable process for this compound has not been determined. nih.govnih.gov

Physicochemical Profile: Fundamental properties such as solubility, stability, and pKa are crucial for drug development and are currently unknown for this compound.

Biological Targets and Activity: The potential therapeutic targets of this compound have not been identified. Research on other benzamidine (B55565) derivatives suggests potential as enzyme inhibitors, such as serine proteases, or as antimicrobial agents, but this is purely speculative for the 2-isobutoxy derivative. nih.govnih.gov

Pharmacokinetics and Metabolism: There is no information on how the body absorbs, distributes, metabolizes, and excretes this specific compound.

Structure-Activity Relationships (SAR): Without synthesized and tested analogs, the relationship between the chemical structure of this compound and its potential biological activity remains unexplored.

An illustrative table of potential research areas for this compound is presented below.

| Research Area | Key Questions to Address | Potential Methodologies |

| Chemical Synthesis | What is the most efficient and high-yield synthesis method? | Comparative analysis of different synthetic routes (e.g., from nitriles or amides). |

| Physicochemical Characterization | What are the solubility, pKa, and stability profiles? | Spectroscopic and chromatographic techniques. |

| Pharmacological Screening | What are the primary biological targets and therapeutic potential? | High-throughput screening against various enzyme and receptor panels. |

| Mechanism of Action Studies | How does it exert its biological effects at a molecular level? | Enzyme kinetics, molecular docking, and cell-based assays. |

Opportunities for Translational Research and Academic-Industrial Partnerships

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine. For a compound like this compound, which is at a nascent stage of investigation, translational research opportunities are vast but contingent on initial exploratory studies.

Should preliminary research indicate promising biological activity, several avenues for translational research could be pursued:

Lead Optimization: Modifying the chemical structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

Preclinical Development: Conducting in vitro and in vivo studies to establish a preliminary safety and efficacy profile.

Biomarker Discovery: Identifying biological markers that could predict the response to a potential therapy based on this compound.

The advancement of such a research program would greatly benefit from collaborations between academic institutions and industrial partners. Academic research often drives initial discovery and innovation, while the pharmaceutical industry provides the resources and expertise necessary for drug development and commercialization. hubspotusercontent10.netresearchgate.net Such partnerships can accelerate the translation of promising laboratory findings into tangible clinical applications. hubspotusercontent10.netresearchgate.net

The table below outlines a hypothetical translational research pathway for this compound.

| Research Phase | Objectives | Potential Partners |

| Discovery and Validation | Identify and validate biological targets. | Academic research laboratories, government research institutions. |

| Lead Optimization | Improve the pharmacological profile of the compound. | Medicinal chemistry departments in academia, contract research organizations (CROs). |

| Preclinical Development | Evaluate safety and efficacy in animal models. | Pharmaceutical and biotechnology companies. |

| Clinical Trials | Assess safety and efficacy in humans. | Clinical research organizations, hospitals, and pharmaceutical companies. |

Emerging Methodologies and Interdisciplinary Approaches in Amidines Research Relevant to this compound

Recent advancements in chemical synthesis and biological screening can significantly impact the future study of this compound and other novel amidines.

Emerging Synthetic Methodologies:

Catalytic Approaches: The use of transition metal catalysts, such as palladium and copper, has led to more efficient and versatile methods for synthesizing amidines. acs.org These methods often offer milder reaction conditions and broader substrate scope compared to traditional approaches.